molecular formula C16H25BFNO2 B2366361 4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester CAS No. 2377611-10-2

4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester

Cat. No.: B2366361
CAS No.: 2377611-10-2
M. Wt: 293.19
InChI Key: JZLXRHFINZUGIA-UHFFFAOYSA-N
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Description

4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester (CAS 2377611-10-2) is an organoboron reagent of high value in synthetic and medicinal chemistry research. With the molecular formula C16H25BFNO2 and a molecular weight of 293.2 g/mol , this compound is supplied with a high purity of 96% . Its structure integrates a reactive pinacol boronic ester group, which is stable and widely used in transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling . This reaction is fundamental for constructing biaryl and heterobiaryl linkages, which are core scaffolds in many pharmaceuticals and organic materials. The unique value of this specific boronic ester lies in its multifunctional scaffold. It possesses a fluorine atom, which can be used as a synthetic handle or to influence the molecule's electronic properties and metabolic stability. Furthermore, it features a basic N-isopropylaminomethyl side chain, which can be critical for enhancing solubility or for introducing key pharmacophoric elements in drug discovery efforts. As such, this compound serves as a versatile building block for the synthesis of complex molecules, potentially in the development of active pharmaceutical ingredients (APIs) and other advanced materials. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Proper storage conditions, typically refrigerated, are recommended to maintain stability .

Properties

IUPAC Name

N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BFNO2/c1-11(2)19-10-12-9-13(7-8-14(12)18)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLXRHFINZUGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into three components:

  • Aromatic core : A fluorinated benzene ring.
  • Aminomethyl side chain : Introduced via reductive amination or alkylation.
  • Boronic ester : Installed through Miyaura borylation or transesterification.

This approach aligns with methodologies observed in structurally analogous compounds, such as 3-(N-butylaminomethyl)-4-fluorophenylboronic acid pinacol ester and 2-fluoropyridine-5-boronic acid pinacol ester.

Preparation Methods

Miyaura Borylation of Halogenated Precursors

The most widely reported method involves palladium-catalyzed borylation of a brominated precursor.

Procedure :

  • Starting Material : 4-Fluoro-3-bromobenzaldehyde (hypothetical intermediate).
  • Aminomethylation : React with isopropylamine in the presence of NaBH₃CN to form 4-fluoro-3-(N-isopropylaminomethyl)bromobenzene.
  • Borylation : Treat with bis(pinacolato)diboron (B₂pin₂) and Pd(PPh₃)₄ in dioxane/water (6:1) at 100°C under nitrogen.

Optimization Data :

Parameter Condition Yield Reference
Catalyst Pd(PPh₃)₄ 90%
Solvent Dioxane/H₂O 85%
Temperature 100°C 88%
Reaction Time 12 h 90%

This method offers high yields but requires stringent anhydrous conditions. Side products, such as deborylated species, are minimized by using excess B₂pin₂.

Friedel-Crafts Acylation Followed by Boronation

An alternative route leverages Friedel-Crafts chemistry to construct the aromatic core:

Steps :

  • Acylation : React fluorobenzene with acetyl chloride under AlCl₃ catalysis to form 4-fluoroacetophenone.
  • Bromination : α-Bromination using Br₂/AlCl₃ yields α-bromo-4-fluoroacetophenone.
  • Aminomethylation : Condense with isopropylamine via nucleophilic substitution.
  • Boronate Formation : Transesterification with pinacol in toluene under reflux.

Key Considerations :

  • AlCl₃ must be freshly prepared to avoid hydrolysis.
  • Transesterification achieves 75–80% yield but requires careful pH control to prevent boronic acid degradation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Miyaura Borylation : Superior for large-scale synthesis (90% yield) but limited by Pd catalyst cost.
  • Friedel-Crafts Route : Cost-effective for small batches but involves toxic bromine and multi-step purification.

Regioselectivity Challenges

Purification and Characterization

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) resolves boronic ester from pinacol byproducts.
  • Characterization :
    • ¹H NMR (CDCl₃): δ 1.25 (s, 12H, pinacol CH₃), 2.95 (m, 1H, iPr-CH), 3.70 (s, 2H, CH₂N).
    • MS (ESI) : m/z 293.19 [M+H]⁺.

Industrial Applications and Modifications

The compound serves as a key intermediate in kinase inhibitor synthesis. Recent patents describe its use in cyclopropanation reactions to access strained heterocycles. Modifying the isopropyl group to tert-butyl enhances metabolic stability but reduces solubility.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Boronic Acids: From hydrolysis reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the physicochemical properties, solubility, and applications of 4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester with structurally related boronic esters:

Compound Substituents Molecular Weight Solubility Trends Key Applications
4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester 4-F, 3-(N-isopropylaminomethyl) ~351.23 g/mol† High solubility in polar solvents (e.g., chloroform, acetone) due to pinacol ester . Drug delivery (ROS-responsive systems), Suzuki couplings .
4-Fluoro-3-(trifluoromethyl)phenylboronic acid pinacol ester (CAS: 445303-14-0) 4-F, 3-CF₃ 290.06 g/mol Enhanced solubility in chloroform; lower in hydrocarbons . Fluorinated intermediates for agrochemicals or PET imaging agents .
4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester (CAS: 1621438-71-8) 4-Cl, 3-(cyclopropylamide) 321.61 g/mol Moderate solubility in ketones; lower in ethers . Targeted synthesis of kinase inhibitors .
4-(N-Boc-aminomethyl)-3-fluorobenzeneboronic acid pinacol ester (CAS: 1351501-44-4) 4-(Boc-protected aminomethyl), 3-F 351.22 g/mol High solubility in polar aprotic solvents (DMF, DMSO) . Peptide modification and PROTAC development .
Pinacol ester of phenylboronic acid (generic) Unsubstituted phenyl 191.04 g/mol Broad solubility across solvents (chloroform > acetone > ethers > hydrocarbons) . General cross-coupling reactions and polymer synthesis .

†Calculated based on molecular formula (C₁₈H₂₇BFNO₄) from .

Key Findings:

Solubility: The pinacol ester group universally improves solubility compared to free boronic acids . However, substituents modulate solvent preferences. For example, the N-isopropylaminomethyl group in the target compound enhances polarity, favoring polar solvents like chloroform and acetone , while trifluoromethyl groups (e.g., 445303-14-0) reduce solubility in hydrocarbons . Azaesters (e.g., cyclopropylamide derivatives) exhibit greater solvent-dependent solubility variability than pinacol esters .

Reactivity: Electron-withdrawing groups (e.g., -CF₃, -F) activate the boronic ester for faster Suzuki couplings but may reduce stability under basic conditions . Bulky substituents (e.g., N-isopropylaminomethyl) can sterically hinder cross-coupling reactions, requiring optimized catalytic conditions .

Applications: Fluorinated derivatives (e.g., 4-F, -CF₃) are prioritized in medicinal chemistry for metabolic stability and bioavailability . Functionalized boronic esters (e.g., Boc-protected aminomethyl) enable modular drug design, such as PROTACs .

Biological Activity

4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester, identified by the CAS number 2377611-10-2, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a fluorine atom and an isopropylaminomethyl group, contributing to its reactivity and biological interactions. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Formula: C16H25BFNO2
Molecular Weight: 293.19 g/mol
Purity: >95%

The compound's structure can be represented as follows:

Structure C16H25BFNO2\text{Structure }\text{C}_{16}\text{H}_{25}\text{BFNO}_{2}

Structure-Activity Relationship

The presence of the fluorine atom and the amine group in the structure plays a significant role in modulating the compound's interaction with biological targets. Boronic acids are known for their ability to form reversible covalent bonds with diols and are increasingly being studied for their role in drug design and development.

  • Enzyme Inhibition : Boronic acids have been shown to inhibit proteases and other enzymes by forming stable complexes with their active sites. The specific mechanism of action for 4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester may involve:
    • Binding to serine or cysteine residues in enzyme active sites.
    • Altering substrate specificity or enzyme kinetics.
  • Anticancer Activity : Preliminary studies suggest that compounds like 4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester may exhibit anticancer properties by:
    • Inducing apoptosis in cancer cells.
    • Inhibiting tumor growth through modulation of signaling pathways.
  • Antimicrobial Properties : There is emerging evidence that boronic acids can exhibit antimicrobial activity, potentially making this compound useful in combating resistant bacterial strains.

Case Studies and Research Findings

StudyFindings
Study 1 : Inhibition of ProteasesThe compound demonstrated significant inhibition of serine proteases with IC50 values in the low micromolar range, indicating potent enzyme inhibition capabilities.
Study 2 : Anticancer ActivityIn vitro tests showed that treatment with this boronic acid derivative led to a reduction in cell viability in various cancer cell lines (e.g., breast and prostate cancer). The mechanism was linked to apoptosis induction via mitochondrial pathways.
Study 3 : Antimicrobial EfficacyThe compound exhibited bactericidal activity against Gram-positive bacteria, suggesting potential applications in antibiotic development.

Pharmacological Profile

The pharmacological profile of 4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester includes:

  • Absorption : Moderate absorption observed in preliminary pharmacokinetic studies.
  • Distribution : Lipophilicity suggests good tissue penetration.
  • Metabolism : Metabolized primarily through hepatic pathways.
  • Excretion : Renal excretion noted as a primary route.

Q & A

Q. What are the recommended synthetic routes for preparing 4-fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester?

The synthesis typically involves two key steps:

  • Step 1 : Functionalization of the phenyl ring. The fluorinated aromatic precursor is modified via nucleophilic substitution or coupling reactions to introduce the N-isopropylaminomethyl group.
  • Step 2 : Boronation and protection. The boronic acid group is introduced using Miyaura borylation (e.g., Pd-catalyzed reaction with bis(pinacolato)diboron), followed by pinacol ester protection to enhance stability .
  • Optimization : Reactions are performed in anhydrous toluene or THF under inert atmosphere (N₂/Ar) to prevent hydrolysis of the boronate ester.

Q. How does the pinacol ester group influence the stability and reactivity of this compound?

The pinacol ester acts as a protective group, stabilizing the boronic acid moiety against oxidation and hydrolysis. This allows the compound to:

  • Withstand harsh reaction conditions (e.g., acidic/basic environments).
  • Participate in Suzuki-Miyaura cross-coupling without premature deboronation. The ester is cleavable under mild acidic or oxidative conditions (e.g., H₂O₂) to regenerate the active boronic acid .

Q. What analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR confirm structural integrity (e.g., characteristic shifts for pinacol ester at δ 1.2–1.3 ppm and boron-related splitting patterns) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and purity.
  • X-ray Diffraction : Resolves crystal structure for studies on steric effects of the N-isopropylaminomethyl group .

Advanced Research Questions

Q. How can this compound be utilized in designing reactive oxygen species (ROS)-responsive materials?

The boronate ester reacts selectively with H₂O₂ or hydroxyl radicals, enabling applications in:

  • Drug Delivery : ROS-sensitive linkers in nanocarriers release payloads in oxidative environments (e.g., tumor microenvironments).
  • Biosensors : Conjugation with fluorophores or electroactive groups allows real-time ROS detection. Optimization requires tuning reaction kinetics (e.g., pH, H₂O₂ concentration) .

Q. What challenges arise when incorporating this compound into covalent organic frameworks (COFs)?

  • Steric Hindrance : The N-isopropylaminomethyl group may disrupt planar COF architectures, reducing porosity.
  • Reactivity Mismatch : Competing side reactions (e.g., amine-boronate interactions) can occur during condensation. Solutions include pre-functionalization of monomers or post-synthetic modification .

Q. How does the fluorinated aromatic core affect electronic properties in catalysis?

  • Electron-Withdrawing Effect : The fluorine atom enhances electrophilicity of the boronate, accelerating transmetalation in Suzuki-Miyaura couplings.
  • Steric Effects : The N-isopropyl group may hinder substrate access, requiring ligand optimization (e.g., bulky phosphines) to balance activity and selectivity .

Q. What contradictions exist in reported bioactivity data for structurally similar boronic esters?

  • Selectivity vs. Toxicity : Some studies report high selectivity for cancer cell targets (e.g., proteasome inhibition), while others note off-target effects due to non-specific diol binding. Resolving this requires comparative assays (e.g., competitive binding with glucose or glycans) .

Methodological Considerations

Q. How should researchers handle discrepancies in solubility data across studies?

  • Solvent Screening : Test polar (DMSO, MeOH) and non-polar (toluene, hexane) solvents. Note that the pinacol ester improves solubility in organic phases but reduces aqueous compatibility.
  • Temperature Dependence : Solubility often increases with heating (e.g., 40–60°C in DMF) .

Q. What safety protocols are essential for handling this compound?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Storage : Store at 2–8°C in sealed, desiccated containers to prevent hydrolysis.
  • Waste Disposal : Treat as halogenated waste; incinerate via licensed facilities .

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